Flavoskyrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39546-16-2 |
|---|---|
Molecular Formula |
C30H24O10 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
3,7,9,22,24,28-hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione |
InChI |
InChI=1S/C30H24O10/c1-9-3-11-19(13(31)5-9)26(37)22-16(34)7-15(33)21-23(22)28(11)40-30-24(21)17(35)8-18(36)25(30)27(38)20-12(29(30)39)4-10(2)6-14(20)32/h3-6,15,17,21,24,31-33,35,37-38H,7-8H2,1-2H3 |
InChI Key |
FGOBSKJMUFAKJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C4C3=C2OC56C4C(CC(=O)C5=C(C7=C(C6=O)C=C(C=C7O)C)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C4C3=C2OC56C4C(CC(=O)C5=C(C7=C(C6=O)C=C(C=C7O)C)O)O)O)O |
Synonyms |
flavoskyrin |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization Methodologies of Flavoskyrin
Spectroscopic Approaches for Comprehensive Structure Determination
A combination of sophisticated spectroscopic methods is essential to unravel the intricate molecular architecture of Flavoskyrin. These techniques provide complementary information, leading to an unambiguous assignment of its constitution, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning the proton (¹H) and carbon (¹³C) chemical shifts and for deducing the stereochemical relationships within the molecule.
Detailed analysis of the ¹H and ¹³C NMR spectra of (-)-Flavoskyrin has been crucial for its structural confirmation. The chemical shifts provide insights into the electronic environment of each nucleus, while coupling constants in the ¹H NMR spectrum reveal the connectivity and dihedral angles between adjacent protons, which is fundamental for stereochemical assignments.
¹H and ¹³C NMR Spectroscopic Data for (-)-Flavoskyrin
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1, 1' | 162.9 | |
| 2, 2' | 79.8 | 4.85 (d, J = 2.4 Hz) |
| 3, 3' | 40.1 | 3.21 (dd, J = 17.2, 2.4 Hz), 2.95 (d, J = 17.2 Hz) |
| 4, 4' | 205.8 | |
| 4a, 4a' | 115.7 | |
| 5, 5' | 162.3 | |
| 6, 6' | 102.1 | 6.85 (d, J = 2.0 Hz) |
| 7, 7' | 148.5 | |
| 8, 8' | 108.9 | 7.35 (d, J = 2.0 Hz) |
| 8a, 8a' | 133.1 | |
| 9, 9' | 190.5 | |
| 9a, 9a' | 108.2 | |
| 10, 10' | 137.9 | |
| 10a, 10a' | 110.1 | |
| 7-Me, 7'-Me | 21.9 | 2.45 (s) |
| 1-OH, 1'-OH | 12.15 (s) | |
| 5-OH, 5'-OH | 12.05 (s) |
Note: The data presented is based on the synthesis and characterization of (-)-Flavoskyrin.
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for determining the relative stereochemistry by identifying protons that are close in space.
Mass Spectrometry (MS) Applications in Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound.
The molecular formula of this compound is C₃₀H₂₀O₁₀. HRMS analysis provides a highly accurate mass measurement, which can be used to confirm this elemental composition, distinguishing it from other isobaric compounds.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 540 | [M]⁺ |
| 522 | [M - H₂O]⁺ |
| 512 | [M - CO]⁺ |
| 494 | [M - CO - H₂O]⁺ |
| 270 | [Monomeric unit]⁺ |
Note: This table represents predicted fragmentation patterns based on the general behavior of related compounds and is not based on reported experimental data for this compound.
X-ray Crystallography in Defining Absolute Stereochemistry
While NMR and MS can elucidate the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.
To date, a published single-crystal X-ray structure of this compound has not been identified in the reviewed literature. The successful growth of a suitable single crystal is a prerequisite for this analysis. If a crystal structure were to be obtained, it would provide unequivocal proof of the absolute configuration of the stereocenters in this compound, confirming the assignments made by other spectroscopic methods. The crystallographic data would include precise bond lengths, bond angles, and torsion angles, as well as the unit cell dimensions and space group of the crystal.
Assessment of Stereochemical Purity and Enantiomeric Excess
Given the chirality of this compound, assessing its stereochemical purity is crucial, particularly when it is isolated from natural sources or synthesized. The enantiomeric excess (ee) is a measure of the purity of a chiral substance and indicates the degree to which one enantiomer is present in greater amounts than the other.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and determining the enantiomeric excess of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric ratio and thus the enantiomeric excess can be accurately calculated. The development of a specific chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of its enantiomers.
The enantiomeric excess is calculated using the following formula:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.
Biosynthetic Pathways and Enzymology of Flavoskyrin
Identification and Characterization of Biosynthetic Gene Clusters
While a specific gene cluster exclusively dedicated to flavoskyrin biosynthesis has not been definitively identified, its close structural and biochemical relationship to skyrin (B155860) and rugulosin (B17658) strongly suggests that this compound biosynthesis may involve similar genetic elements. The rug gene cluster, identified in Talaromyces species, is a prime example of a BGC governing the production of dimeric bisanthraquinones acs.orgnih.govwilddata.cn. This cluster encodes key enzymes, including a cytochrome P450 monooxygenase (RugG) and an aldo-keto reductase (RugH), which are crucial for the dimerization and subsequent structural elaboration of anthraquinone (B42736) precursors acs.orgnih.gov.
Similarly, the dot gene cluster, found in Dothideomycetes sp. BMC-101, exhibits high homology to the rug cluster and is responsible for the biosynthesis of dothideomins, another class of cage-structured bisanthraquinones acs.org. The shared homology between these clusters suggests a conserved genetic architecture for bisanthraquinone biosynthesis in fungi, likely involving polyketide synthases (PKS) for the initial monomer synthesis, followed by oxidative dimerization and tailoring enzymes acs.orgresearchgate.netnih.gov. This compound, often isolated alongside skyrin and luteoskyrin (B1675522) from fungi like Penicillium islandicum scispace.com, is presumed to be synthesized through a pathway that shares common enzymatic steps with these related compounds, potentially involving dimerization of dihydroanthracenone intermediates researchgate.netresearchgate.net.
Comparative Biosynthetic Studies with Related Bisanthraquinones
Comparative studies of bisanthraquinone biosynthesis provide a framework for understanding this compound's metabolic origins. The enzymes and pathways elucidated for skyrin, rugulosin, and luteoskyrin offer valuable insights into the likely mechanisms underlying this compound production.
The biosynthesis of skyrin and rugulosin A is intricately linked and governed by the rug gene cluster in Talaromyces species acs.orgnih.govwilddata.cn. This pathway begins with the monomeric anthraquinone, emodin, which is derived from the polyketide pathway acs.orgacs.org. Emodin radicals are then dimerized, catalyzed by the cytochrome P450 monooxygenase RugG, to form skyrin acs.orgnih.gov. Subsequently, the aldo-keto reductase RugH acts on a skyrin precursor, reducing a ketone group. This reduction facilitates an intramolecular Michael addition, leading to the cyclization and formation of the characteristic cage-like structure of rugulosin A acs.orgnih.gov.
Luteoskyrin, another potent hepatotoxic bisanthraquinone, shares structural similarities with rugulosin and skyrin, suggesting a common biosynthetic origin scispace.comresearchgate.netdntb.gov.uaiupac.org. Research indicates that this compound itself may act as a biosynthetic intermediate in the formation of bisanthraquinones, potentially arising from the dimerization of dihydroanthracenone precursors researchgate.netresearchgate.net. The enzymes involved in these dimerization and cyclization steps, such as P450 monooxygenases and aldo-keto reductases, are likely conserved in the pathways leading to this compound.
Bisanthraquinones are found across various fungal genera, indicating that the genetic machinery for their synthesis is distributed among different fungal lineages nih.govresearchgate.net. The general biosynthetic route involves the initial production of anthraquinone monomers via polyketide synthases (PKS), followed by oxidative dimerization, often mediated by P450 enzymes acs.orgresearchgate.netnih.govmdpi.com.
Studies have identified predicted BGCs for bisanthraquinones in other fungal species, such as Cladonia subthermophilus, which contain genes encoding PKS, dimerization enzymes (cytochrome P450 monooxygenase), and various tailoring enzymes researchgate.netresearchgate.net. These findings highlight conserved enzymatic functions across diverse fungal groups for the construction of the bisanthraquinone skeleton. The pathway likely involves the formation of anthrol intermediates, which then undergo oxidative dimerization and further modifications to yield the final bisanthraquinone products, including this compound.
Chemical Synthesis and Structural Modifications of Flavoskyrin
Total Synthesis Approaches to Flavoskyrin and its Structural Analogues
The total synthesis of this compound and its structural analogues has been approached through various methodologies, often inspired by proposed biosynthetic pathways. A significant development has been the establishment of a catalyst-free method for the synthesis of dimeric Flavoskyrins acs.orgresearchgate.netnih.govacs.orgresearchgate.net. This approach relies on the autoxidation of specific dihydroanthracenone precursors under mild, aqueous conditions, followed by a stereocontrolled [4+2] cycloaddition. This strategy has proven effective in generating not only this compound but also a range of its homo- and heterodimeric derivatives acs.orgresearchgate.netnih.govacs.orgresearchgate.net. Beyond this compound, total synthesis efforts for related bisanthraquinones like Rugulosin (B17658) and Cytoskyrin A have also been reported, often employing cascade reaction sequences to efficiently construct their complex architectures acs.orgacs.orgnih.gov. These syntheses highlight the utility of designed chemical sequences in accessing these intricate natural product frameworks acs.orgacs.orgnih.gov.
Biomimetic Synthesis Strategies
Biomimetic synthesis aims to replicate or be inspired by natural processes, often leading to more efficient and environmentally friendly chemical routes.
Catalyst-Free Oxidative Dimerization Methods in Aqueous Media
A key advancement in this compound synthesis is a biomimetic, catalyst-free method that utilizes oxidative dimerization in aqueous media acs.orgresearchgate.netnih.govacs.orgresearchgate.net. This process involves the autoxidation of chemoenzymatically synthesized (R)-configured dihydroanthracenones in the presence of molecular oxygen in a buffer solution at pH 6.0 acs.orgresearchgate.netnih.govacs.orgresearchgate.net. The oxidized intermediates then undergo spontaneous [4+2] cycloaddition in a stereocontrolled exo-anti fashion to yield Flavoskyrins acs.orgresearchgate.netnih.govacs.orgresearchgate.net. This method has been successfully applied to produce nine different homo- and heterodimeric Flavoskyrins, with yields ranging from 27% to 72% acs.orgresearchgate.netnih.govacs.orgresearchgate.net. The mild conditions and absence of external catalysts underscore the biomimetic nature of this transformation, suggesting similar pathways may operate in nature acs.orgresearchgate.netacs.orgresearchgate.net.
Chemoenzymatic Synthesis Utilizing Specific Reductases
Chemoenzymatic approaches have been instrumental in preparing the monomeric dihydroanthracenone precursors required for this compound dimerization researchgate.netresearchgate.netnih.govnih.govorcid.orgrsc.orgresearchgate.netsemanticscholar.org. Anthrol reductases, a class of enzymes often belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, play a crucial role in this process nih.gov. These enzymes, typically utilizing NADPH as a cofactor, catalyze the regio- and stereoselective reduction of anthrols (hydroanthraquinones) to form chiral dihydroanthracenones researchgate.netresearchgate.netnih.govnih.govresearchgate.net. For instance, NADPH-dependent polyhydroxyanthracence reductase (PHAR) from Cochliobolus lunatus has been employed to synthesize dihydroemodin and dihydrolunatin researchgate.netnih.gov. These enzymatically produced chiral monomers are then subjected to subsequent chemical steps, such as oxidation and dimerization, to access the target bisanthraquinones researchgate.netresearchgate.netnih.govnih.govresearchgate.net. This integration of enzymatic reduction with chemical dimerization provides a powerful strategy for accessing complex natural products like this compound researchgate.netresearchgate.netnih.govnih.govresearchgate.net.
Synthetic Routes to Homo- and Heterodimeric this compound Derivatives
The methodologies developed for this compound synthesis are adaptable for generating a variety of dimeric derivatives. The catalyst-free oxidative dimerization approach has been successfully employed to synthesize nine distinct homo- and heterodimeric Flavoskyrins acs.orgresearchgate.netnih.govacs.orgresearchgate.net. Specifically, the heterodimerization between dihydroemodin and dihydrolunatin has yielded (-)-Flavoskyrin, while similar strategies have been used to produce related dimeric structures researchgate.netrsc.org. For example, synthetic routes have been established for (-)-Flavoskyrin C and (-)-Flavoskyrin B/B' rsc.org. These studies highlight the ability to control the formation of both symmetrical (homodimeric) and unsymmetrical (heterodimeric) bisanthraquinones through careful selection of monomeric precursors and reaction conditions acs.orgresearchgate.netacs.orgresearchgate.netrsc.org.
Chemical Transformations to Other Modified Bis-anthraquinones
This compound and its synthetic intermediates can serve as starting points for accessing other structurally related bisanthraquinones through specific chemical transformations, often involving cascade reactions.
Cascade Reactions and Conversion Pathways to Rugulosin and Cytoskyrin A
Cascade reactions have proven to be efficient tools for the conversion of this compound derivatives into other significant bisanthraquinones, such as Rugulosin and Cytoskyrin A. Treatment of (-)-Flavoskyrin with pyridine, for instance, has been shown to trigger a cascade sequence that leads to the formation of (-)-Rugulosin and (-)-2,2'-epi-Cytoskyrin A with good yields (64% and 60%, respectively) nih.gov. This transformation involves a series of interconnected reactions that occur in a single pot, streamlining the synthesis. Similarly, (-)-Flavoskyrin C has been converted to (-)-Rugulosin C, and (-)-Flavoskyrin B/B' to (-)-Rugulosin B, via cascade pathways rsc.org. These cascade transformations highlight the reactivity of the this compound framework and its potential as a precursor for a broader family of bisanthraquinone natural products acs.orgacs.orgnih.govnih.govrsc.orgcapes.gov.br.
Biological Activities and Mechanistic Studies of Flavoskyrin
In Vitro Investigation of the Biological Activity Spectrum of Flavoskyrin
This compound is a toxic bianthraquinoid compound produced by the fungus Penicillium islandicum Sopp nih.gov. In vitro studies have primarily focused on its cytotoxic effects. Research has demonstrated that this compound exhibits toxicity at the cellular level, with a key target being the mitochondria, the powerhouses of the cell.
One of the significant in vitro biological activities of this compound is its ability to interfere with mitochondrial respiration. Studies on isolated rat liver mitochondria have shown that this compound can uncouple oxidative phosphorylation, a critical process for energy production nih.gov. This disruption of mitochondrial function is a key aspect of its cytotoxic profile.
Proposed Molecular Mechanisms of Action
The biological activities of this compound are underpinned by several proposed molecular mechanisms. These range from its potential to interact with free radicals to its profound effects on cellular energy production.
Antioxidant Activity and Free Radical Scavenging Properties
While specific quantitative data from standardized antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for this compound are not extensively detailed in currently available literature, its chemical structure as a polyphenolic compound suggests a potential for antioxidant activity. Generally, flavonoids and related polyphenolic compounds exert their antioxidant effects by donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting flavonoid radical is stabilized by resonance, making it less reactive.
Potential Antimicrobial Action Mechanisms
Information specifically detailing the antimicrobial action mechanisms of this compound, such as enzyme inactivation or membrane disruption, is limited. However, the broader class of fungal secondary metabolites, including various quinones, is known to possess antimicrobial properties. Potential mechanisms could involve the inhibition of essential microbial enzymes or interference with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death. Further research is required to specifically elucidate these mechanisms for this compound.
Interactions with Cellular Components and Pathways
A significant body of evidence points to this compound's interaction with crucial cellular components, particularly within the mitochondria. It has been shown to be a potent uncoupler of oxidative phosphorylation nih.gov. This means it disrupts the link between electron transport and ATP (adenosine triphosphate) synthesis.
This compound achieves this by decreasing both the respiratory control (RC) index and the P/O (phosphate/oxygen) ratio in mitochondria. Furthermore, it directly inhibits state-3 respiration, which is the active state of ATP production, with a 50% inhibition observed at a concentration of approximately 20 microM nih.gov. This direct interference with the mitochondrial respiratory chain leads to a marked inhibition of ATP biosynthesis, which is a primary mechanism behind its observed cytotoxicity nih.gov. Studies have also indicated that this compound's toxic effects are non-genotoxic, as it did not induce unscheduled DNA synthesis in hepatocytes nih.gov.
| Parameter | Effect of this compound | Concentration for 50% Inhibition (IC50) | Reference |
| State-3 Respiration | Marked depression | ~20 µM | nih.gov |
| Oxidative Phosphorylation | Uncoupling | Not specified | nih.gov |
| ATP Biosynthesis | Inhibition | Not specified | nih.gov |
Classification as a Metabolite and its Implications in Fungal Secondary Metabolism
This compound is classified as a secondary metabolite, a group of organic compounds produced by fungi that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, these metabolites often play roles in competition, defense, and interaction with the environment.
Ecological Significance and Biotechnological Applications of Flavoskyrin
Natural Occurrence and Distribution in Fungal Species
Flavoskyrin is primarily known as a secondary metabolite produced by the filamentous fungus Penicillium islandicum. nih.govnih.gov This species, often isolated from various environments, is a key producer of a range of anthraquinone (B42736) pigments, including this compound. researchgate.net While P. islandicum is the most well-documented source, the distribution of this compound and structurally related anthraquinones may extend to other species within the genus Penicillium and other closely related fungi, which are known for their diverse secondary metabolite profiles. nih.gov The production of such pigments can be influenced by the specific strain of the fungus and the environmental conditions in which it grows.
Table 1: Fungal Species Known to Produce this compound and Related Anthraquinones
| Fungal Species | Compound(s) |
| Penicillium islandicum | This compound, Skyrin (B155860), Luteoskyrin (B1675522), Iridoskyrin, Rubroskyrin |
Ecological Roles in Fungal Interactions and Microenvironments
The ecological functions of fungal secondary metabolites like this compound are multifaceted and crucial for the survival and competitiveness of the producing organism. elsevierpure.comnih.gov While direct studies on the specific ecological roles of this compound are not extensively detailed in the available literature, the functions of anthraquinones in fungi provide significant insights. These compounds are known to be involved in various ecological interactions. nih.govresearchgate.net
Fungal anthraquinones often exhibit antimicrobial properties, suggesting a role in defending against competing bacteria and other fungi in their microenvironment. researchgate.net This chemical defense mechanism can help the producing fungus secure resources and establish dominance in a particular niche. The production of pigments like this compound may also offer protection against abiotic stresses such as UV radiation.
Furthermore, these secondary metabolites can play a role in the interactions between fungi and other organisms, including insects. mdpi.com Some fungal metabolites are known to deter or attract insects, influencing processes like spore dispersal. The complex chemical communication and warfare within microbial communities are often mediated by such compounds, highlighting the importance of this compound in the ecological strategy of P. islandicum. nih.gov
Strategies for Enhanced Biotechnological Production
The bioactive properties of fungal secondary metabolites have spurred interest in their large-scale production for various applications. The biotechnological production of this compound can be enhanced through several strategies, focusing on optimizing the natural production capabilities of the fungus and employing advanced genetic techniques.
Microbial Fermentation and Bioconversion Processes
Microbial fermentation is a cornerstone for the production of fungal secondary metabolites. nih.gov Optimizing fermentation conditions is critical for maximizing the yield of this compound from Penicillium islandicum. Key parameters that can be manipulated include the composition of the culture medium, pH, temperature, aeration, and agitation speed.
Studies on the production of other secondary metabolites by P. islandicum, such as luteoskyrin, have shown that stationary cultures on solid substrates like glutinous rice can yield significant amounts of pigments. researchgate.netnih.gov For this compound, similar solid-state fermentation or submerged fermentation techniques could be optimized. The choice of carbon and nitrogen sources in the fermentation medium is also crucial, with studies on other Penicillium species indicating that sources like soluble starch and peptone can significantly influence pigment production. pnas.orgjfda-online.com
Table 2: Potential Fermentation Parameters for this compound Production by Penicillium islandicum
| Parameter | Potential Optimal Range/Condition |
| Culture Type | Stationary or Shaken |
| Temperature | 25-30°C |
| pH | 4.0-6.0 |
| Carbon Source | Glucose, Sucrose, Soluble Starch |
| Nitrogen Source | Peptone, Yeast Extract, Asparagine |
Bioconversion, or biotransformation, offers another avenue for this compound production. This process involves using microbial cells or their enzymes to convert a precursor compound into the desired product. researchgate.net For this compound, this could involve feeding a simpler, more readily available precursor of the anthraquinone pathway to a culture of P. islandicum or a genetically engineered microorganism capable of carrying out the specific conversion steps. nih.gov
Genetic Engineering Approaches for Optimized Biosynthesis
Modern genetic engineering techniques provide powerful tools to enhance the production of desired fungal metabolites. nih.gov this compound is a polyketide, synthesized by a polyketide synthase (PKS) enzyme. nih.gov Genetic engineering strategies can focus on manipulating the biosynthetic gene cluster responsible for this compound production in P. islandicum.
One approach is to overexpress key biosynthetic genes or the regulatory genes that control the expression of the entire gene cluster. mdpi.com This can lead to an increased flux through the metabolic pathway, resulting in higher yields of the final product. Identifying and characterizing the specific PKS and tailoring enzymes involved in this compound biosynthesis is a critical first step for this approach. nih.govnih.gov
Another strategy involves the heterologous expression of the this compound biosynthetic gene cluster in a more tractable host organism. nih.gov This could be a different fungal species, such as Aspergillus nidulans or a high-producing strain of Penicillium chrysogenum, which are well-characterized and amenable to genetic manipulation. mdpi.com This approach can bypass the often complex and slow growth of the native producer and allow for more efficient and controlled production. frontiersin.org
Q & A
Q. What are the key spectroscopic techniques for characterizing Flavoskyrin’s structural identity and purity in natural product research?
To confirm this compound’s identity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC). For purity assessment, HPLC coupled with UV-Vis or diode-array detection is critical. Cross-referencing spectral data with prior literature, such as X-ray crystallography revisions (e.g., correcting mass peaks and structural assignments ), ensures accuracy. Experimental protocols must detail solvent systems, column types, and calibration standards to enable reproducibility .
Q. What are the primary natural sources of this compound, and how can they be reliably identified in fungal or lichen samples?
this compound is predominantly isolated from fungal species such as Penicillium and lichens. Researchers should use taxonomic identification (morphological/molecular markers) followed by metabolomic profiling via liquid chromatography-mass spectrometry (LC-MS). Comparative analysis with reference spectra in databases like GNPS (Global Natural Products Social Molecular Networking) is advised. Note that structural revisions via X-ray crystallography may necessitate re-evaluation of historical isolation claims .
Q. How should researchers design initial bioactivity assays for this compound to prioritize further study?
Begin with in vitro assays targeting this compound’s reported biological activities (e.g., antimicrobial, cytotoxic). Use standardized protocols, such as microdilution for antimicrobial testing (CLSI guidelines) or MTT assays for cytotoxicity. Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to account for batch variability. Document solvent effects (DMSO concentrations ≤1%) and statistical methods (e.g., ANOVA) .
Advanced Research Questions
Q. How can contradictions in structural data for this compound derivatives be resolved during spectral interpretation?
Contradictions often arise from incorrect stereochemical assignments or overlapping signals. To resolve these:
- Perform X-ray crystallography for unambiguous structural confirmation.
- Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations).
- Analyze high-resolution MS/MS fragmentation patterns to validate proposed structures. For example, historical revisions of this compound’s structure due to misinterpreted mass peaks highlight the need for multi-technique validation .
Q. What experimental strategies are recommended to investigate this compound’s biosynthetic pathways in fungal hosts?
Use genomic tools (e.g., genome mining for polyketide synthase clusters) combined with stable isotope labeling (¹³C-acetate) to trace precursor incorporation. CRISPR-Cas9 gene knockout studies can identify essential enzymes. Metabolite profiling via LC-MS before and after gene disruption will link pathways to product formation. Cross-reference findings with homologous systems in related fungi .
Q. How should researchers address conflicting bioactivity results in this compound studies, such as varying IC₅₀ values across cell lines?
Systematically evaluate variables:
- Cell line origin (e.g., cancer vs. normal cells) and culture conditions.
- Compound solubility and stability in assay media (validate via HPLC).
- Batch-to-batch variability in this compound isolation. Use dose-response curves with ≥8 concentration points and report Hill slopes. Compare results with structurally analogous compounds to identify structure-activity relationships (SARs) .
Q. What methodologies are optimal for assessing this compound’s environmental stability and degradation products?
Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via LC-MS and identify products using HR-MS/MS. For ecological impact studies, combine microcosm experiments (soil/water systems) with metabolomic profiling to track transformation pathways .
Methodological Guidelines
- Data Reproducibility : Document experimental parameters (e.g., NMR spectrometer frequency, LC gradient) in Supplementary Information to enable replication .
- Ethical Compliance : For bioactivity studies, adhere to institutional biosafety protocols and declare ethical approvals in the Methods section .
- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when data conflicts arise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
